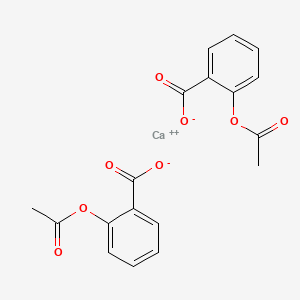
阿司匹林钙
描述
Aspirin calcium, also known as calcium acetylsalicylate, is a derivative of acetylsalicylic acid. It combines the properties of aspirin with the benefits of calcium, making it a unique compound with potential therapeutic applications. Aspirin is widely known for its analgesic, antipyretic, and anti-inflammatory properties, while calcium is essential for various physiological functions, including bone health and muscle function.
科学研究应用
Aspirin calcium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cardiovascular benefits.
Industry: Used in the formulation of pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin calcium exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by aspirin calcium is the prostaglandin synthesis pathway . By inhibiting COX enzymes, aspirin calcium reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, aspirin calcium can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of aspirin calcium involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of aspirin calcium’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, aspirin calcium has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of aspirin calcium. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aspirin calcium typically involves the reaction of acetylsalicylic acid with calcium carbonate or calcium hydroxide. The reaction can be represented as follows:
2C9H8O4+CaCO3→(C9H7O4)2Ca+CO2+H2O
In this reaction, acetylsalicylic acid reacts with calcium carbonate to form calcium acetylsalicylate, carbon dioxide, and water. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of aspirin calcium involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and filtration to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Aspirin calcium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, aspirin calcium can hydrolyze to form acetylsalicylic acid and calcium ions.
Oxidation: Aspirin calcium can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The acetyl group in aspirin calcium can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Acetylsalicylic acid and calcium ions.
Oxidation: Oxidized derivatives of acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
相似化合物的比较
Acetylsalicylic Acid: The parent compound of aspirin calcium, known for its analgesic, antipyretic, and anti-inflammatory properties.
Calcium Salts: Various calcium salts, such as calcium carbonate and calcium citrate, are used for their calcium content and physiological benefits.
Uniqueness of Aspirin Calcium: Aspirin calcium combines the therapeutic effects of acetylsalicylic acid with the benefits of calcium, making it a unique compound with potential advantages over its individual components. The combination may enhance the compound’s overall efficacy and provide additional health benefits.
属性
CAS 编号 |
69-46-5 |
|---|---|
分子式 |
C18H14CaO8 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Key on ui other cas no. |
69-46-5 |
同义词 |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














